(E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

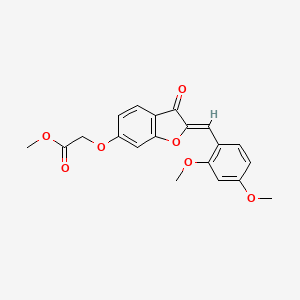

The compound is a complex organic molecule that contains a urea group, a quinazolinone group, and methoxybenzyl groups. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including UV-Vis spectroscopy, IR spectroscopy, and thermal analysis .Applications De Recherche Scientifique

- The title compound has been investigated for its cytotoxic activity against breast cancer. Molecular docking studies revealed that it exhibited a more negative binding free energy than tamoxifen, a known anticancer drug. This suggests its potential as an ERα inhibitor and a candidate for further development as an anticancer agent .

- The title compound was synthesized using a linker mode approach under reflux conditions. Spectroscopic analyses (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirmed its structure. Computational methods, including molecular docking and MD simulation, were employed to explore its potency against breast cancer .

- Chalcones (1,3-diphenyl-prop-2-en-1-ones) are natural products with diverse biological activities. The title compound, a chalcone-salicylate hybrid, combines features of both chalcones and salicylic acid derivatives. Such hybrids are promising for drug discovery research, especially in the context of anticancer agents .

- Computational approaches, including molecular docking and MD simulations, were used to predict the title compound’s behavior. These studies provide insights into its binding interactions, stability, and potential mechanisms of action .

- Hydroxylated and methoxylated chalcones have previously demonstrated potent cytotoxic activity against the MCF-7 cell line. Given the structural similarity of the title compound to chalcones, its activity against breast cancer cells warrants further investigation .

- Salicylic acid derivatives have also shown cytotoxic effects against various cancer cell lines, including MCF-7. The title compound’s hybrid nature combines features of both chalcones and salicylic acid, potentially enhancing its bioactivity .

Anticancer Properties

Hybrid Compound Synthesis

Chalcone-Salicylate Hybridization

In Silico Studies

MCF-7 Cell Line Activity

Salicylic Acid Derivatives

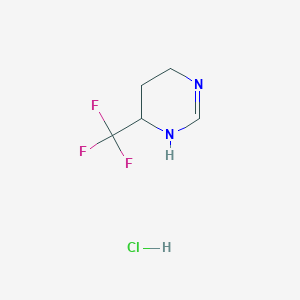

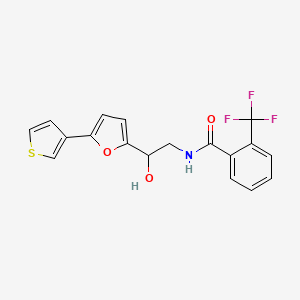

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with benzyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "benzyl isocyanate", "sodium borohydride", "urea", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 3.6 mmol) and benzyl isocyanate (0.5 mL, 4.0 mmol) in acetonitrile (10 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride (0.2 g, 5.3 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in acetonitrile (10 mL) and add urea (0.4 g, 6.7 mmol).", "Step 6: Heat the reaction mixture at 80°C for 6 hours.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 8: Wash the product with water and dry under vacuum to obtain (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea as a white solid (yield: 70%)." ] } | |

Numéro CAS |

941895-50-7 |

Nom du produit |

(E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |

Formule moléculaire |

C24H22N4O3 |

Poids moléculaire |

414.465 |

Nom IUPAC |

1-benzyl-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |

InChI |

InChI=1S/C24H22N4O3/c1-31-19-11-7-10-18(14-19)16-28-22(20-12-5-6-13-21(20)26-24(28)30)27-23(29)25-15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H2,25,27,29) |

Clé InChI |

YXPJHFRUJNOCPZ-HPNDGRJYSA-N |

SMILES |

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2472621.png)

![2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2472626.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2472629.png)

![Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2472630.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2472632.png)

![[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2472637.png)